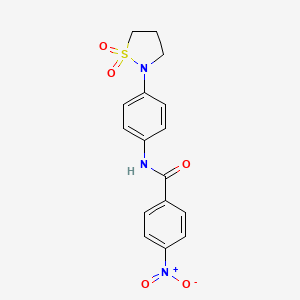

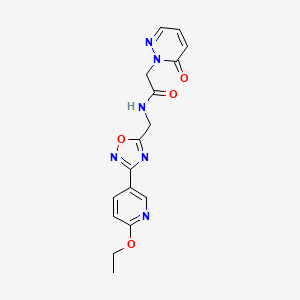

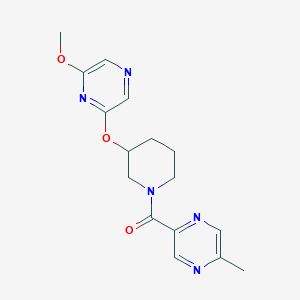

![molecular formula C16H14F3N3O2S B2496810 N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide CAS No. 1396879-26-7](/img/structure/B2496810.png)

N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study of N-(furan-2-ylmethyl) derivatives and related compounds involves exploring their synthesis, molecular structure, chemical properties, and potential applications. These compounds are of interest due to their structural uniqueness and potential utility in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related furan and benzo[d]thiazole derivatives often involves multi-step processes, including the use of palladium-catalyzed oxidative aminocarbonylation, conjugate addition, and aromatization steps. For instance, the synthesis of 2-furan-2-ylacetamides from (Z)-2-en-4-yn-1-ols through a sequential palladium-catalyzed oxidative aminocarbonylation has been documented, highlighting the complexity and creativity in synthetic chemistry (Gabriele et al., 2006).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques and crystallography. For instance, compounds like N-(benzo[d]thiazol-2-yl) acetamides have been structurally characterized to reveal hydrogen bond associations that dictate their assembly and crystalline structures. Such analyses provide insights into the molecular geometry, intermolecular interactions, and potential for forming stable crystalline forms (Balijapalli et al., 2017).

Applications De Recherche Scientifique

Antinociceptive and Anti-inflammatory Applications

Research indicates that derivatives of furan, thiazole, and related heterocyclic compounds exhibit significant antinociceptive and anti-inflammatory activities. These compounds have been synthesized and evaluated for their pharmacological properties, showing potential for the development of new therapeutic agents in pain and inflammation management (T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, M. Ali, 2012).

Corrosion Inhibition

Amino acid compounds derived from furan have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions. These studies demonstrate the compounds' effectiveness in protecting metal surfaces from corrosion, highlighting their potential for industrial applications in metal preservation and maintenance (M. Yadav, T. Sarkar, Taniya Purkait, 2015).

Energetic Materials

Furan and related heterocyclic compounds have been synthesized and characterized for their applications in the development of insensitive energetic materials. These materials show moderate thermal stabilities and are insensitive towards impact and friction, making them suitable for use in safer explosive and propellant formulations (Qiong Yu, G. Cheng, X. Ju, Chunxu Lu, Qiuhan Lin, Hongwei Yang, 2017).

Organic Synthesis and Catalysis

Furan derivatives have been employed in the synthesis of various heterocyclic compounds, such as 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, via aza-Piancatelli rearrangement. This demonstrates the versatility of furan-based compounds in facilitating complex organic transformations (B. Reddy, Y. V. Reddy, P. S. Lakshumma, et al., 2012).

Antimicrobial Activity

Furan and benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These studies reveal the potential of such compounds in the development of new antimicrobial agents (M. El-Shehry, F. El‐Hag, E. Ewies, 2020).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-22(9-13(23)20-8-10-4-3-7-24-10)15-21-14-11(16(17,18)19)5-2-6-12(14)25-15/h2-7H,8-9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCGCYHLWFEBPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC1=CC=CO1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

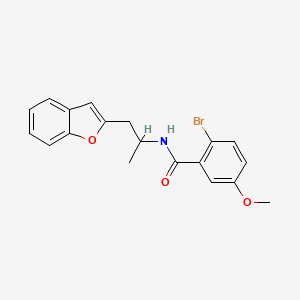

![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)

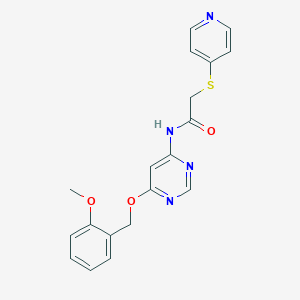

![2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2496738.png)

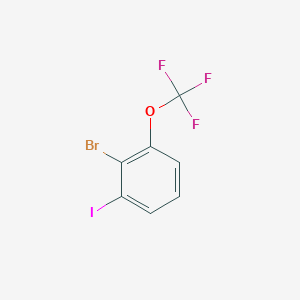

![N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2496740.png)

![5-(Furan-2-yl(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2496741.png)

![5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2496744.png)